
Methyl 2-Hydroxybenzoate--d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-Hydroxybenzoate–d4” is a useful isotopically labeled research compound . It is used as a fragrance in foods, beverages, and liniments and is a natural fumigant for mosquito control . It is also known to activate the transcription of multiple genes involved in the metabolism and secretion of potentially harmful xenobiotics, drugs, and endogenous compounds .
Synthesis Analysis
“Methyl 2-Hydroxybenzoate–d4” can be synthesized from methyl 2-hydroxybenzoate, which is obtained as oil of wintergreen by distillation from the leaves of Gaultheria procunbers . This oil can be hydrolyzed by boiling with aqueous sodium hydroxide for about 30 minutes. The reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .Chemical Reactions Analysis
The primary chemical reaction involving “Methyl 2-Hydroxybenzoate–d4” is its hydrolysis to form sodium 2-hydroxybenzoate, which can then be converted into 2-hydroxybenzoic acid by adding hydrochloric acid . This reaction is an example of the alkaline hydrolysis of an ester, followed by neutralization of the salt with a strong acid .Physical And Chemical Properties Analysis
“Methyl 2-Hydroxybenzoate–d4” has a molar mass of 152.149 . More detailed physical and chemical properties, such as its density, boiling point, and refractive index, are available in the NIST/TRC Web Thermo Tables .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1219802-12-6 |
|---|---|
Nom du produit |
Methyl 2-Hydroxybenzoate--d4 |
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
156.173 |
Nom IUPAC |
methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |
Clé InChI |
OSWPMRLSEDHDFF-QFFDRWTDSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O |
Synonymes |
Methyl 2-Hydroxybenzoate--d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



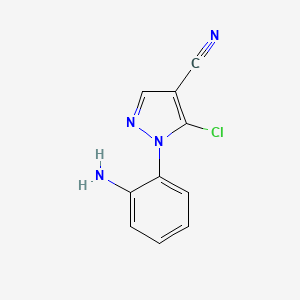

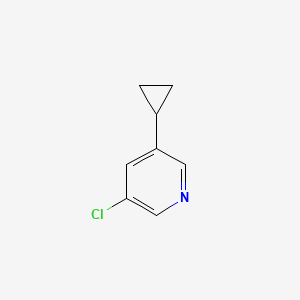

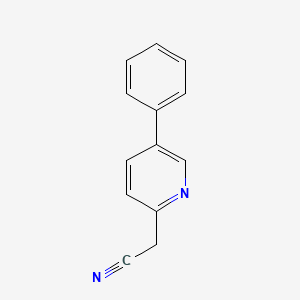
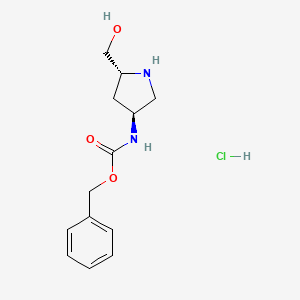
![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)

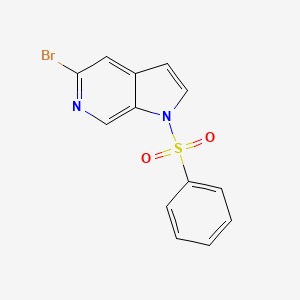
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)

![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
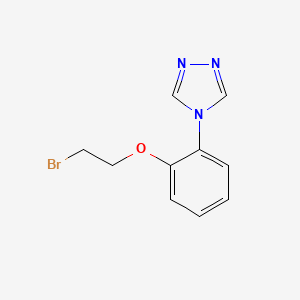
![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)